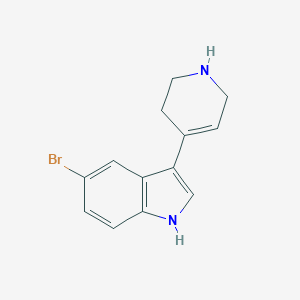
5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
概要
説明
5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a tetrahydropyridinyl group at the 3rd position. Its molecular formula is C13H14BrN3, and it has a molecular weight of 292.17 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the bromination of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydropyridinyl group can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the indole ring or the tetrahydropyridinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of reduced indole or tetrahydropyridine derivatives.
科学的研究の応用
5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring and the presence of the tetrahydropyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
生物活性
5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities. This indole derivative incorporates a bromine atom and a tetrahydropyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for the development of therapeutic agents.
- IUPAC Name : this compound
- CAS Number : 127792-80-7
- Molecular Formula : C13H13BrN2
- Molecular Weight : 277.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains. The presence of the indole ring is known to enhance antimicrobial properties through mechanisms such as membrane disruption and inhibition of nucleic acid synthesis.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The tetrahydropyridine structure could facilitate interactions with cellular receptors or enzymes involved in cell proliferation.
Biological Activity Data
Case Studies
Several studies have highlighted the potential of indole derivatives in therapeutic applications:
- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various indole derivatives, including those similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the indole structure can enhance activity against resistant strains .
- Cytotoxicity Against Cancer Cells : Research focusing on the cytotoxic effects of indole derivatives demonstrated that compounds with a tetrahydropyridine moiety exhibited enhanced apoptosis in cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .
特性
IUPAC Name |
5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKKUEPMSPRIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377119 | |
| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-80-7 | |
| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













